[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine
Brand Name: Vulcanchem
CAS No.: 4871-25-4
VCID: VC3732136
InChI: InChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)9-6-15-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13)
SMILES: COC1=CC=C(C=C1)C2=CSC(=N2)NN
Molecular Formula: C10H11N3OS
Molecular Weight: 221.28 g/mol

[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine

CAS No.: 4871-25-4

Cat. No.: VC3732136

Molecular Formula: C10H11N3OS

Molecular Weight: 221.28 g/mol

* For research use only. Not for human or veterinary use.

[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine - 4871-25-4

Specification

CAS No. 4871-25-4
Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
IUPAC Name [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine
Standard InChI InChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)9-6-15-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13)
Standard InChI Key QBSBVOHLMZHINL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CSC(=N2)NN
Canonical SMILES COC1=CC=C(C=C1)C2=CSC(=N2)NN

Introduction

Chemical Properties and Structure

Basic Information

[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine is identified by the CAS registry number 4871-25-4. This organic compound has a molecular formula of C₁₀H₁₁N₃OS and a molecular weight of 221.28 g/mol . The compound's structure consists of a thiazole ring with a 4-methoxyphenyl group at position 4 and a hydrazine group (-NH-NH₂) attached at position 2.

Physical Properties

The physical properties of [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine are summarized in the following table:

PropertyValue
IUPAC Name[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine
Molecular FormulaC₁₀H₁₁N₃OS
Molecular Weight221.28 g/mol
Boiling Point408.2±55.0 °C at 760 mmHg
Melting Point173-174 °C
Canonical SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NN
InChIInChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)9-6-15-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13)
InChI KeyQBSBVOHLMZHINL-UHFFFAOYSA-N

These properties indicate that [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine is a relatively stable compound with a high boiling point, suggesting strong intermolecular forces, likely due to hydrogen bonding capabilities of the hydrazine group .

Structural Features

The compound consists of three main structural components:

  • A thiazole heterocyclic ring containing one sulfur and one nitrogen atom

  • A 4-methoxyphenyl group attached at the 4-position of the thiazole ring

  • A hydrazine (-NH-NH₂) functionality at the 2-position of the thiazole ring

This structural arrangement confers specific chemical reactivity patterns, particularly at the hydrazine moiety, which can participate in various condensation reactions with carbonyl compounds.

Synthesis Methods

General Synthetic Approaches

Thiazole derivatives like [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine can be synthesized through various methods. One of the most common approaches is the Hantzsch thiazole synthesis, which involves the cyclization reaction between α-halocarbonyl compounds and thioamides or their derivatives .

Specific Synthesis Pathways

The synthesis of hydrazinyl-thiazoles typically follows a general procedure involving the cyclization of thiosemicarbazones with α-halocarbonyl compounds in alcoholic solvents under reflux conditions . This reaction pathway can be adapted for the synthesis of [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine.

A potential synthetic route could involve the reaction between 4-methoxyphenacyl bromide and thiosemicarbazide to form the thiazole ring with the hydrazine functionality at the 2-position. The reaction mechanism would involve nucleophilic attack by the sulfur atom of thiosemicarbazide on the α-carbon of the phenacyl bromide, followed by cyclization and dehydration to form the thiazole ring .

One-Pot Two-Step Synthesis Method

A more efficient approach for synthesizing related compounds is the one-pot two-step procedure described in recent literature. This method involves:

  • Formation of thiosemicarbazone by reacting an aromatic aldehyde with thiosemicarbazide

  • Without isolating the intermediate, direct treatment with phenacyl bromide in the presence of an acidic buffer at room temperature

This procedure has been reported to yield hydrazinyl-thiazole derivatives in good yields with simplified workup procedures . While this method is described for 2-arylidenehydrazinyl-4-arylthiazoles, it could potentially be adapted for the synthesis of [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine by using appropriate starting materials.

Structural Characterization

Spectroscopic Analysis

The structural characterization of [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine typically involves various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for N-H stretching of the hydrazine group (3300-3500 cm⁻¹), C=N stretching of the thiazole ring (1600-1650 cm⁻¹), and C-O-C stretching of the methoxy group (1240-1270 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for the methoxy protons (around 3.8 ppm), aromatic protons (6.9-7.8 ppm), thiazole C5-H (around 7.0-7.5 ppm), and NH-NH₂ protons (4.0-5.0 ppm for NH₂ and 8.0-9.0 ppm for NH) .

    • ¹³C NMR would display characteristic signals for the thiazole carbon atoms, aromatic carbons, and the methoxy carbon.

  • Mass Spectrometry: Would typically show a molecular ion peak at m/z 221 corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of thiazole derivatives.

Chemical Reactivity

Reactivity of the Hydrazine Moiety

The hydrazine group (-NH-NH₂) at the 2-position of the thiazole ring is a key reactive site in [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine. This functional group can participate in various condensation reactions:

  • Reaction with aldehydes and ketones to form hydrazones

  • Acylation reactions with acid chlorides or anhydrides

  • Cyclization reactions to form various heterocyclic systems

Formation of Schiff Bases

The hydrazine moiety can react with carbonyl compounds to form Schiff bases, which are important intermediates in organic synthesis and have potential biological activities. The reaction proceeds through a nucleophilic attack by the terminal nitrogen of the hydrazine group on the carbonyl carbon, followed by dehydration .

Related Compounds and Structural Analogs

Fluoro-Substituted Analog

A related compound is 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylthiazole, which contains an additional fluoro substituent at the 3-position of the methoxyphenyl group. This compound has a molecular formula of C₁₀H₁₀FN₃OS and a molecular weight of 239.27 g/mol . The presence of the fluoro group could potentially alter the electronic properties and biological activities compared to [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine.

2-Hydroxy Analog

Another related compound is 4-(4-Methoxy-phenyl)-thiazol-2-ol, which features a hydroxyl group at the 2-position instead of the hydrazine group. This compound has a molecular formula of C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol . The different functional group at position 2 would significantly alter the compound's reactivity and potential applications.

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